3-hydroxy-2-isopropyl-5-methylhexanoic acid
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Overview
Description
3-hydroxy-2-isopropyl-5-methylhexanoic acid (HIMHA) is a derivative of the amino acid leucine. HIMHA is commonly used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-isopropyl-5-methylhexanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. 3-hydroxy-2-isopropyl-5-methylhexanoic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. 3-hydroxy-2-isopropyl-5-methylhexanoic acid may also modulate the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-hydroxy-2-isopropyl-5-methylhexanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake in muscle cells, which may be useful in the treatment of diabetes. 3-hydroxy-2-isopropyl-5-methylhexanoic acid has also been shown to decrease the levels of triglycerides and cholesterol in the blood, which may be useful in the treatment of hyperlipidemia. Additionally, 3-hydroxy-2-isopropyl-5-methylhexanoic acid has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-hydroxy-2-isopropyl-5-methylhexanoic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-hydroxy-2-isopropyl-5-methylhexanoic acid has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using 3-hydroxy-2-isopropyl-5-methylhexanoic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-hydroxy-2-isopropyl-5-methylhexanoic acid. One direction is to further investigate its potential applications in the treatment of cancer. Another direction is to investigate its potential applications in the treatment of metabolic diseases, such as diabetes and hyperlipidemia. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxy-2-isopropyl-5-methylhexanoic acid and its effects on various signaling pathways within cells.
Synthesis Methods
3-hydroxy-2-isopropyl-5-methylhexanoic acid can be synthesized through a multistep process involving the reaction of leucine with various reagents. One common method involves the reaction of leucine with 2,2-dimethylpropanal in the presence of a catalyst to form 3-hydroxy-2-isopropyl-5-methylhexanoic acid.
Scientific Research Applications
3-hydroxy-2-isopropyl-5-methylhexanoic acid has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. 3-hydroxy-2-isopropyl-5-methylhexanoic acid has also been studied for its potential role in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-hydroxy-5-methyl-2-propan-2-ylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-6(2)5-8(11)9(7(3)4)10(12)13/h6-9,11H,5H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYIYMXOSYXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(C)C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methyl-2-propan-2-ylhexanoic acid |
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